molecular formula C6H4ClFO B1349760 4-Chloro-3-fluorophenol CAS No. 348-60-7

4-Chloro-3-fluorophenol

Cat. No. B1349760
CAS RN: 348-60-7
M. Wt: 146.54 g/mol
InChI Key: XLHYAEBESNFTCA-UHFFFAOYSA-N
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Scientific Research Applications

Reductive Dechlorination

A sulfidogenic consortium enriched from estuarine sediment utilized 4-chlorophenol, including derivatives like 4-chloro-3-fluorophenol, as a sole carbon and energy source. This process involves reductive dechlorination, resulting in the accumulation of 3-fluorophenol. It is significant in understanding the biodegradation of chlorinated phenols in sulfate-reducing environments (Häggblom, 1998).

Spectroscopy and Molecular Structure Analysis

Spectroscopic analysis of 4-chloro-3-fluorophenol has provided insights into its molecular structure and behavior. Techniques like two-colour resonant two-photon ionisation and mass-analysed threshold ionisation were used to investigate its electronic transition energies and vibrational patterns, enhancing our understanding of its chemical properties (Shivatare & Tzeng, 2014).

High-Pressure and Low-Temperature Crystal Structures

Research on the crystal structures of phenols, including 4-chloro-3-fluorophenol, under extreme conditions like high pressure and low temperature, has expanded our knowledge of their physical properties and behavior under different environmental conditions. This work is crucial for understanding the material properties of these compounds (Oswald et al., 2005).

Environmental Fate and Transformation

Studies on the environmental fate of halogenated phenols, such as 4-chloro-3-fluorophenol, have shown their transformation and accumulation in aquatic plants. This research is vital for understanding the environmental impact and the mechanisms of plant-based remediation of these compounds (Tront & Saunders, 2007).

Biotransformation and Biodegradation

Research has also focused on the biotransformation and biodegradation of halophenols, including4-chloro-3-fluorophenol, by various microorganisms. These studies contribute to our understanding of the microbial processes involved in the degradation of these compounds, potentially leading to applications in bioremediation (Coulombel et al., 2011).

Ultrasonic Degradation

Investigations into the ultrasonic degradation of aromatic organic pollutants, including 4-fluorophenol, have shown the potential of ultrasound in mineralizing these compounds. This research is pivotal for developing innovative techniques for environmental remediation and waste management (Goskonda et al., 2002).

Molecular Interactions and Pharmaceuticals

Studies on the molecular interactions and structural properties of derivatives of 1,2,4-triazoles involving 4-fluorophenol are crucial for the pharmaceutical industry. These investigations assist in the development of new drugs and understanding the behavior of these compounds at a molecular level (Shukla et al., 2014).

Industrial Applications

Research into the industrial applications of 4-fluorophenol has shown its importance as a key intermediate in the production of various pharmaceuticals and agrochemicals. This highlights the compound's significance in the industrial sector and its role in the synthesis of complex molecules (Mercier & Youmans, 1996).

Future Directions

The future directions of 4-Chloro-3-fluorophenol are not explicitly mentioned in the search results. However, it has been used in the synthesis of 4-chloro-3-fluoro catechol1, indicating potential applications in chemical synthesis.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-chloro-3-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLHYAEBESNFTCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40369148
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenol

CAS RN

348-60-7
Record name 4-Chloro-3-fluorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40369148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
V Shivatare, WB Tzeng - Molecular Physics, 2014 - Taylor & Francis
… In the present study, we select 4-chloro-3-fluorophenol (4C3FP) to investigate the molecular properties of rotamers and isotopologues (see Figure 1) which coexist in the chemical …
Number of citations: 5 www.tandfonline.com
MM Häggblom - FEMS microbiology ecology, 1998 - academic.oup.com
… Both 4-chloro-2-fluorophenol and 4-chloro-3-fluorophenol were dechlorinated, resulting in stoichiometric accumulation of 2-fluorophenol and 3-fluorophenol, respectively. The …
Number of citations: 47 academic.oup.com
JR Denton, Y Chen, T Loughlin - J Chromatogr Sep Tech, 2017 - pdfs.semanticscholar.org
… only three regioisomer impurities (2-chloro-5-fluorophenol, 2-chloro6-fluorophenol, and 4-chloro-3-fluorophenol) were observed by retention time conformation from the four …
Number of citations: 1 pdfs.semanticscholar.org
MG Boersma, I Solyanikova… - Journal of Industrial …, 2001 - academic.oup.com

Of all NMR-observable isotopes 19F is the one most convenient for studies on the biodegradation of environmental pollutants and especially for fast initial metabolic …

Number of citations: 76 academic.oup.com
S Peelen, IMCM Rietjens, MG Boersma… - European journal of …, 1995 - Wiley Online Library
… from both 4-chloro-3fluorophenol and 3-chloro-4-fluoropheno1, corroborates the as- … peak to the C2 hydroxylated metabolite from 4-chloro-3-fluorophenol. In the same way, various …
Number of citations: 70 febs.onlinelibrary.wiley.com
L Ridder, F Briganti, MG Boersma… - European journal of …, 1998 - Wiley Online Library
… was obtained from Sigma, 4-methylcatechol and 4-fluorophenol were obtained from Aldrich and 4chlorophenol, 4-bromophenol, 3,4-difluorophenol and 4-chloro3-fluorophenol were …
Number of citations: 20 febs.onlinelibrary.wiley.com
HS Mohran - 1986 - search.proquest.com
The bromination of 2-fluorophenol, 3-fluorophenol, 4-fluorophenol, 2-fluoroaniline, 3-fluoroaniline and 4-fluoroaniline was carried out inaqueous medium using an acidified mixture of …
Number of citations: 3 search.proquest.com
YM So, JKY Wong, TLS Choi, A Prabhu… - Drug Testing and …, 2021 - Wiley Online Library
… Neutral loss of 4-chloro-3-fluorophenol (ClFC 6 H 3 OH, 146 amu) from the deprotonated molecular ion led to a fragment containing epoxide at m/z 269.05415, which could further …
Y Ishikawa - Acta Crystallographica Section E: Structure Reports …, 2014 - scripts.iucr.org
… 5-Chloro-4-fluoro-2-hydroxyacetophenone was prepared from 4-chloro-3-fluorophenol by Fries rearrangement reaction. To a solution of 5-chloro-4-fluoro-2-hydroxyacetophenone (2.4 …
Number of citations: 1 scripts.iucr.org
J Michałowicz, W Duda - Current topics in biophysics, 2007 - researchgate.net
… This process also concerns 4-chloro-3-fluorophenol and 4-chloro-2fluorophenol that are degraded by bacteria to respective fluorophenols (Häggblom, 1998). The next step in …
Number of citations: 28 www.researchgate.net

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